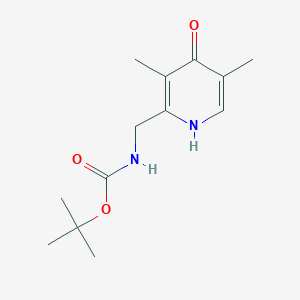
2-(叔丁氧羰基氨基甲基)-4-羟基-3,5-二甲基吡啶
描述
tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate is a chemical compound that features a tert-butyl carbamate group attached to a pyridine ring
科学研究应用
tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
Target of Action
Similar compounds have been found to inhibit enzymes such as β-secretase and acetylcholinesterase . These enzymes play crucial roles in the development of Alzheimer’s disease by contributing to the formation of amyloid plaques .
Mode of Action
Similar compounds have been shown to prevent the aggregation of amyloid beta peptide (aβ) and the formation of fibrils (faβ) from aβ 1-42 . This suggests that the compound may interact with its targets to inhibit their activity, thereby preventing the progression of Alzheimer’s disease.
Biochemical Pathways
Given its potential role as an inhibitor of β-secretase and acetylcholinesterase, it may impact the amyloidogenic pathway involved in alzheimer’s disease . This pathway involves the cleavage of amyloid precursor protein (APP) by β-secretase, resulting in the production of Aβ peptides that aggregate to form plaques .
Result of Action
Similar compounds have been shown to prevent the aggregation of aβ and the formation of fibrils (faβ) from aβ 1-42 . This suggests that the compound may help reduce the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease.
生化分析
Biochemical Properties
tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial enzymes in the pathogenesis of Alzheimer’s disease . The inhibition of these enzymes prevents the aggregation of amyloid beta peptides, thereby reducing the formation of amyloid fibrils. This interaction is primarily due to the binding of the compound to the active sites of these enzymes, leading to a decrease in their activity.
Cellular Effects
The effects of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate on various cell types and cellular processes are profound. In astrocytes, for example, this compound has demonstrated protective activity against amyloid beta-induced toxicity . It reduces the levels of pro-inflammatory cytokines such as TNF-α and decreases the production of free radicals. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in these processes.
Molecular Mechanism
At the molecular level, tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate exerts its effects through several mechanisms. It binds to the active sites of β-secretase and acetylcholinesterase, inhibiting their activity and preventing the formation of amyloid fibrils . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound can maintain its protective effects on cellular function for several days, although its efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against neurotoxicity and inflammation . At higher doses, it may cause adverse effects such as toxicity and organ damage. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate: is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown into various metabolites . These metabolites may have different biological activities and can influence metabolic flux and metabolite levels in the body. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in specific tissues, such as the brain, where it exerts its therapeutic effects. Its distribution is influenced by factors such as lipid solubility, molecular size, and the presence of transport proteins.
Subcellular Localization
tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate: is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals may direct the compound to specific organelles, where it can exert its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of tert-butyl carbamate and a pyridine derivative in the presence of a catalyst such as palladium. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives .
相似化合物的比较
Similar Compounds
Some compounds similar to tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate include:
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- 3,5-Di-tert-butyl-4-hydroxytoluene .
Uniqueness
What sets tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate apart is its specific structural configuration, which imparts unique reactivity and potential biological activity. Its tert-butyl carbamate group provides steric hindrance, influencing its interactions with other molecules and making it a valuable compound for various applications .
属性
IUPAC Name |
tert-butyl N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-8-6-14-10(9(2)11(8)16)7-15-12(17)18-13(3,4)5/h6H,7H2,1-5H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFVWNAXYABXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




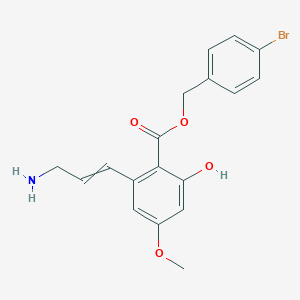
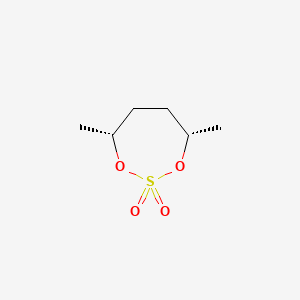
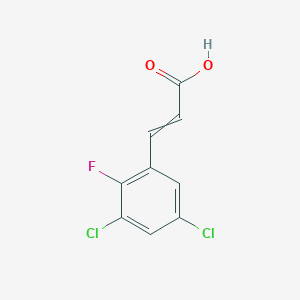

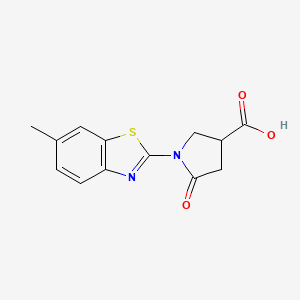
![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)
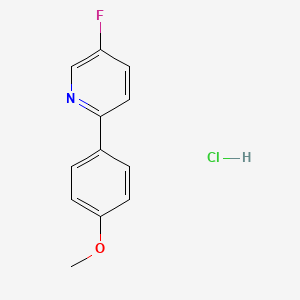
![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)
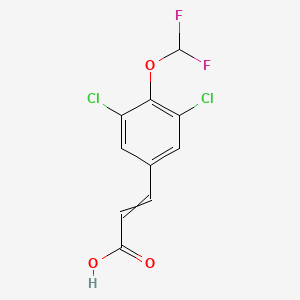

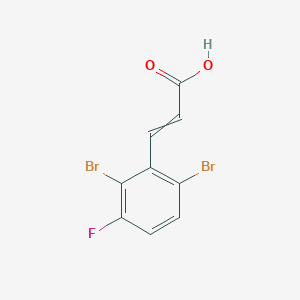
![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)
